molecular formula C12H16N2O2 B1276807 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid CAS No. 887442-22-0

1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid

Cat. No.: B1276807
CAS No.: 887442-22-0
M. Wt: 220.27 g/mol
InChI Key: TVWPPUXVVVXIDU-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid is a chemical compound that features a piperidine ring substituted with a pyridin-3-ylmethyl group and a carboxylic acid group

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-3-6-14(7-4-11)9-10-2-1-5-13-8-10/h1-2,5,8,11H,3-4,6-7,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWPPUXVVVXIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398240
Record name 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887442-22-0
Record name 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Routes

Alkylation of Piperidine-4-carboxylic Acid Derivatives

A common synthetic route involves the alkylation of piperidine-4-carboxylic acid or its esters with 3-(bromomethyl)pyridine. The reaction proceeds via nucleophilic substitution under basic conditions. For example:

  • Reagents : Piperidine-4-carboxylic acid methyl ester, 3-(bromomethyl)pyridine, potassium carbonate (K₂CO₃).
  • Solvent : Anhydrous dimethylformamide (DMF) or ethanol.
  • Conditions : 60–80°C for 12–24 hours.

Optimization Insights :

  • Higher yields (65–75%) are achieved in DMF due to improved solubility of intermediates.
  • Triethylamine (Et₃N) is occasionally substituted for K₂CO₃ to minimize side reactions.
Table 1: Alkylation Method Comparison
Catalyst/Solvent Temperature (°C) Yield (%) Purity (HPLC)
K₂CO₃/DMF 80 65–75 ≥95%
Et₃N/Ethanol 60 55–65 ≥90%

Reductive Amination Strategies

Coupling Pyridine-3-carbaldehyde with Piperidine-4-carboxylic Acid

Reductive amination offers a one-pot synthesis by condensing pyridine-3-carbaldehyde with piperidine-4-carboxylic acid derivatives (e.g., methyl ester) under hydrogen gas (H₂):

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
  • Conditions : 50°C, 1–3 atm H₂ pressure, pH-controlled to prevent over-reduction.

Key Observations :

  • The methyl ester intermediate is hydrolyzed post-reduction to yield the free carboxylic acid.
  • Yields range from 55–65%, with purity ≥90% after recrystallization.

Hydrogenation of Pyridine Precursors

Catalytic Hydrogenation of 4-Pyridinecarboxylic Acid Derivatives

High-pressure hydrogenation of 4-pyridinecarboxylic acid derivatives using palladium catalysts provides a direct route to the piperidine core:

  • Substrate : 4-Pyridinecarboxylic acid.
  • Catalyst : 5% Pd/C.
  • Conditions : 90–100°C, 4–5 MPa H₂, 3–4 hours.

Process Details :

  • Post-hydrogenation, the product is isolated via vacuum distillation and recrystallized from methanol/water.
  • Yields exceed 95% with minimal byproducts.
Table 2: Hydrogenation Parameters
Substrate Catalyst Pressure (MPa) Yield (%)
4-Pyridinecarboxylic acid Pd/C 4–5 ≥95
3-Pyridinecarboxylic acid Pd/C 4–5 ≥85

Multi-Step Industrial Synthesis

Large-Scale Production via Continuous Flow Reactors

Industrial methods prioritize scalability and cost-efficiency. A patented approach involves:

  • Step 1 : Transfer hydrogenation of piperidine-4-carboxylic acid with formaldehyde to form 1-methylpiperidine-4-carboxylic acid.
  • Step 2 : Conversion to N,N-diethyl-1-methylpiperidine-4-carboxamide using thionyl chloride (SOCl₂) and diethylamine.
  • Step 3 : Grignard reaction with 2,6-dibromopyridine, followed by hydrobromic acid treatment to yield the target compound.

Advantages :

  • Continuous flow systems enhance reaction control and reduce purification steps.
  • Overall yields exceed 80% on multi-kilogram scales.

Purification and Characterization

Chromatographic and Crystallization Techniques

  • Column Chromatography : Silica gel with CH₂Cl₂/MeOH (9:1) eluent removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98%).

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Peaks at δ 2.4–3.1 ppm (piperidine CH₂), δ 8.1–8.5 ppm (pyridine aromatic protons).
  • Mass Spectrometry : Molecular ion peak at m/z 220.27 [M+H]⁺.

Comparative Analysis of Methods

Table 3: Method Efficacy and Limitations
Method Yield (%) Scalability Cost Efficiency
Nucleophilic Substitution 65–75 Moderate High
Reductive Amination 55–65 Low Moderate
Catalytic Hydrogenation ≥95 High Low
Industrial Multi-Step ≥80 High High

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid serves as a versatile building block in organic synthesis. It can be used to create more complex heterocyclic compounds through various reactions such as nucleophilic substitutions and coupling reactions.

Synthetic Pathways

The compound can undergo esterification with alcohols or amidation with amines, allowing for the development of derivatives with enhanced properties. Its piperidine nitrogen can also participate in electrophilic aromatic substitution reactions when appropriately activated.

Biology

The compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor and biochemical probe. Its structure allows it to interact with various biological macromolecules, making it a candidate for drug development.

Medicine

In the field of medicine, this compound has shown promise as a lead compound in drug discovery, particularly for cancer therapy and antimicrobial treatments.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited potent anticancer effects against specific cancer cell lines by inducing apoptosis and inhibiting proliferation pathways .
  • Antimicrobial Properties : Research highlighted its effectiveness against resistant bacterial strains, suggesting potential applications in developing new antibiotics .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against resistant bacteria
Enzyme InhibitionModulates activity of metabolic enzymes

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridin-3-ylmethyl group can enhance binding affinity to biological targets, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

    Piperidine-4-carboxylic acid: Lacks the pyridin-3-ylmethyl group, resulting in different chemical properties and biological activities.

    Pyridin-3-ylmethylamine: Contains the pyridin-3-ylmethyl group but lacks the piperidine ring and carboxylic acid group.

Uniqueness: 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid is unique due to the combination of the piperidine ring, pyridin-3-ylmethyl group, and carboxylic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Biological Activity

1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a piperidine ring connected to a pyridin-3-ylmethyl group and a carboxylic acid functional group. This unique structural arrangement contributes to its diverse biological activities.

The biological activity of this compound is thought to be mediated through interactions with various molecular targets, including enzymes and receptors. The presence of the pyridin-3-ylmethyl group may enhance binding affinity to biological targets, while the piperidine ring provides structural stability. These interactions can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it could inhibit the proliferation of several cancer cell lines, including breast and ovarian cancer cells. The IC50 values observed were promising, indicating effective antiproliferative activity .

Cell Line IC50 (µM)
MDA-MB-231 (Breast)19.9
MCF-7 (Breast)75.3
OVCAR-3 (Ovarian)31.5
COV318 (Ovarian)43.9

Case Studies

  • Anticancer Activity : A detailed study evaluated the compound's effects on ovarian cancer cells overexpressing specific enzymes involved in tumor growth. The results demonstrated a significant reduction in cell viability, supporting the hypothesis that this compound could serve as a therapeutic agent in cancer treatment .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound acts as a reversible inhibitor of certain enzymes related to cancer progression. Molecular docking studies indicated favorable interactions between the compound and active sites of these enzymes, enhancing our understanding of its pharmacological profile .

Comparative Analysis with Similar Compounds

This compound can be compared with similar piperidine derivatives to highlight its unique properties:

Compound Features Biological Activity
Piperidine-4-carboxylic acidLacks the pyridin-3-ylmethyl groupDifferent chemical properties
Pyridin-3-ylmethylamineContains pyridin-3-ylmethyl but no piperidineVaries in activity due to structural differences
1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acidDifferent position of pyridine attachmentPotentially different reactivity

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer :

  • Step 1 : Start with piperidine-4-carboxylic acid and introduce the pyridin-3-ylmethyl group via nucleophilic substitution or coupling reactions. Use coupling agents like EDC/HOBt for amide bond formation (analogous to methods in ).

  • Step 2 : Optimize reaction conditions (e.g., temperature, solvent polarity). For example, reflux in anhydrous THF or DMF at 80–100°C for 12–24 hours.

  • Step 3 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, 5% methanol in dichloromethane).

  • Yield Optimization : Increase equivalents of pyridin-3-ylmethyl bromide (1.2–1.5 eq) and use catalysts like DMAP (0.1 eq) .

    Reaction Parameters Typical Conditions Reference
    Coupling AgentEDC/HOBt
    SolventDMF/THF
    Temperature80–100°C

Q. Which analytical techniques are critical for verifying structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 8.3–8.6 ppm, piperidine protons at δ 2.5–3.5 ppm) .
  • FT-IR : Identify carboxylate C=O stretches (~1700 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 235.1 for C12_{12}H14_{14}N2_2O2_2) using ESI-MS .

Q. How can solubility challenges be addressed during formulation?

  • Methodological Answer :

  • pH Adjustment : Use sodium bicarbonate (pH 7–8) to deprotonate the carboxylic acid group, enhancing aqueous solubility.
  • Co-Solvents : Employ DMSO (10–20% v/v) or PEG-400 for in vitro assays .
  • LogP Optimization : Modify substituents to balance hydrophilicity (e.g., logP ~0.3 for similar derivatives ).

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Cross-Validation : Compare docking results (e.g., Autodock Vina) with experimental IC50_{50} values. Adjust force field parameters for protonation states.
  • Dynamic Simulations : Perform 100-ns MD simulations to assess binding stability (e.g., RMSD < 2 Å for protein-ligand complexes) .

Q. What strategies mitigate low yields in pyridine-piperidine coupling reactions?

  • Methodological Answer :

  • Catalytic Systems : Use Pd(OAc)2_2/XPhos for Suzuki-Miyaura coupling (if halogenated precursors are involved) .
  • Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 24 hours) while maintaining 70–80% yields .

Q. Which in silico methods predict binding affinity with neurological targets?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Glide to screen against GABAA_A receptors (PDB: 6HUP). Prioritize compounds with ΔG < -8 kcal/mol .
  • Pharmacophore Modeling : Align with known inhibitors (e.g., hydrogen bond acceptors at 3.5–4.0 Å distances) .

Safety and Handling

Q. What safety precautions are essential during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (potential H335 hazard ).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Data Contradiction Analysis

Q. How to address discrepancies in melting points reported across studies?

  • Methodological Answer :

  • Purity Assessment : Re-crystallize and analyze via HPLC (purity >98%).
  • DSC Validation : Perform differential scanning calorimetry to confirm sharp endothermic peaks (e.g., mp 185–186°C for analogs ).

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